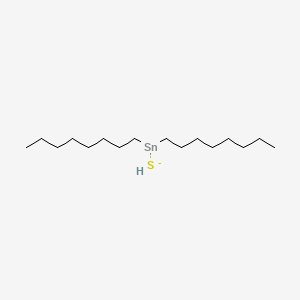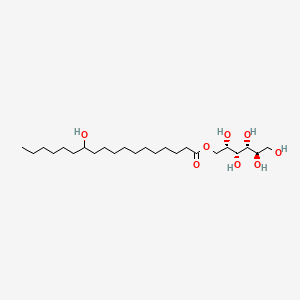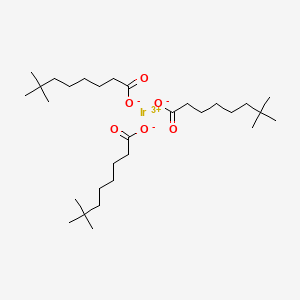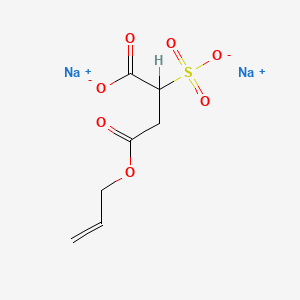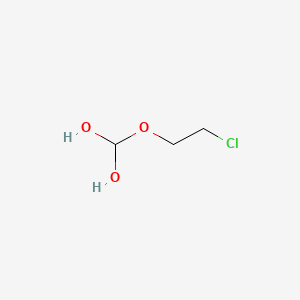
(2-Chloroethoxy)methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)methanediol is an organic compound with the molecular formula C3H6ClO3 It is a geminal diol, meaning it has two hydroxyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)methanediol typically involves the reaction of 2-chloroethanol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield chloroacetic acid, while reduction can produce ethylene glycol.
Scientific Research Applications
(2-Chloroethoxy)methanediol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)methanediol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
Methanediol: The simplest geminal diol, with the formula CH2(OH)2.
Ethylene glycol: A diol with the formula C2H6O2, commonly used as an antifreeze agent.
Chloroethanol: A compound with the formula C2H5ClO, used as a solvent and intermediate in chemical synthesis.
Uniqueness
(2-Chloroethoxy)methanediol is unique due to the presence of both hydroxyl and chlorine functional groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
71501-28-5 |
|---|---|
Molecular Formula |
C3H7ClO3 |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
2-chloroethoxymethanediol |
InChI |
InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2 |
InChI Key |
VHCHUZXKUGQCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

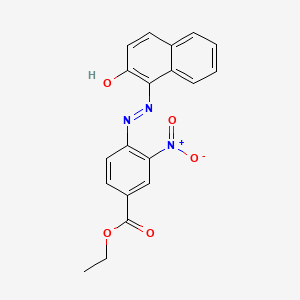
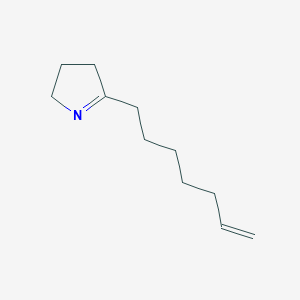

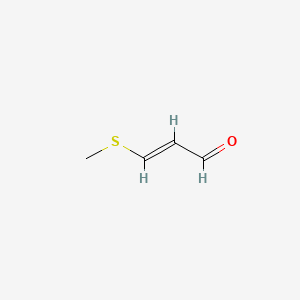
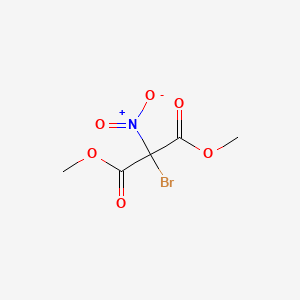

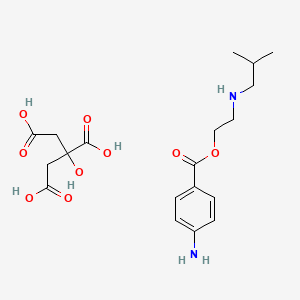
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
